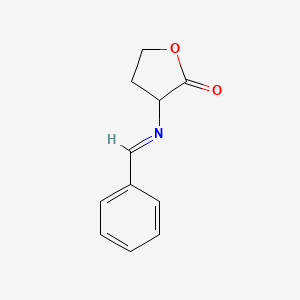
4-Ethyl-2-methylbenzoic acid methyl ester
Übersicht
Beschreibung
4-Ethyl-2-methylbenzoic acid methyl ester is an organic compound belonging to the ester family. It is characterized by the presence of a benzoate group substituted with ethyl and methyl groups. This compound is used in various chemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethyl-2-methylbenzoic acid methyl ester can be synthesized through esterification reactions. One common method involves the reaction of 4-ethyl-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of methyl 4-ethyl-2-methylbenzoate often involves continuous flow processes. These processes use automated systems to mix the reactants and control the reaction conditions precisely. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-methylbenzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Major Products Formed
Oxidation: 4-ethyl-2-methylbenzoic acid.
Reduction: 4-ethyl-2-methylbenzyl alcohol.
Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-methylbenzoic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl 4-ethyl-2-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular components, leading to changes in cell function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: Similar structure but lacks the ethyl and additional methyl groups.
Ethyl benzoate: Similar ester functionality but with an ethyl group instead of a methyl group.
Methyl 2-methylbenzoate: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
4-Ethyl-2-methylbenzoic acid methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both ethyl and methyl groups on the aromatic ring can affect its chemical properties and interactions with other molecules .
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
methyl 4-ethyl-2-methylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-4-9-5-6-10(8(2)7-9)11(12)13-3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
MLTRJZKFATULQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)C(=O)OC)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one](/img/structure/B8546632.png)

![[2-(2-Methyl-[1,3]dioxolan-2-yl)-pyridin-4-yl]-methanol](/img/structure/B8546642.png)



![7-Bromo-1,3-dimethylimidazo[1,5-a]pyridine](/img/structure/B8546666.png)
![tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B8546674.png)





